

# Application Note: Sulfo-Cy3 Amine for Super-Resolution Microscopy (STORM/PALM)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sulfo-Cy3 amine**

Cat. No.: **B12375572**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sulfo-Cy3 amine** is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine dye family.<sup>[1][2][3]</sup> Its bright fluorescence, high photostability, and water solubility make it a valuable tool for labeling biomolecules such as proteins and nucleic acids.<sup>[1][4][5]</sup> In the field of super-resolution microscopy, particularly in techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), the photophysical properties of fluorophores are critical for achieving nanoscale resolution. This application note details the use of **Sulfo-Cy3 amine** in STORM and PALM, providing protocols for labeling and imaging.

Sulfo-Cy3 is a sulfonated version of the Cy3 dye, which enhances its hydrophilicity.<sup>[1]</sup> The amine group allows for covalent conjugation to electrophiles, such as activated esters (e.g., NHS esters) on proteins or other biomolecules.<sup>[2][5]</sup> While often used in a dye pair with a photoswitchable reporter dye like Cy5 or Alexa Fluor 647 in STORM, Cy3 dyes themselves can exhibit photoswitching behavior under specific imaging conditions, making them suitable for dSTORM (direct STORM).<sup>[6]</sup>

## Physicochemical and Spectral Properties of Sulfo-Cy3

A summary of the key properties of Sulfo-Cy3 is presented in the table below. These properties are essential for designing and executing successful super-resolution imaging experiments.

| Property                              | Value                                                               | Reference |
|---------------------------------------|---------------------------------------------------------------------|-----------|
| Molecular Formula                     | $C_{36}H_{50}N_4O_7S_2$                                             | [3]       |
| Excitation Maximum ( $\lambda_{ex}$ ) | ~548 - 554 nm                                                       | [3][4]    |
| Emission Maximum ( $\lambda_{em}$ )   | ~563 - 568 nm                                                       | [3][4]    |
| Molar Extinction Coefficient          | ~150,000 $cm^{-1}M^{-1}$                                            | [1]       |
| Solubility                            | Water, DMSO, DMF                                                    | [5]       |
| Reactivity                            | Carbonyls (aldehydes, ketones), activated esters (e.g., NHS esters) | [5]       |

## Application in Super-Resolution Microscopy

In STORM and PALM, the ability of a fluorophore to be switched between a fluorescent "on" state and a dark "off" state is paramount. This allows for the temporal separation of signals from individual molecules, enabling their precise localization.

### Role in STORM:

- As an Activator Dye: In classical STORM, Sulfo-Cy3 can be used as an "activator" dye in conjunction with a "reporter" dye (e.g., Alexa Fluor 647 or Cy5). Upon excitation with a specific laser wavelength, the activator dye facilitates the return of the nearby reporter dye from a long-lived dark state back to an emissive state.
- As a dSTORM Dye: In direct STORM (dSTORM), single fluorophores are induced to blink (switch between on and off states) in the presence of a specific imaging buffer. While less common than far-red dyes for this purpose, Cy3 dyes can be used for dSTORM imaging, often benefiting from specific buffer compositions to optimize their blinking characteristics.[7][8]

### Suitability for PALM:

PALM typically utilizes photoactivatable or photoconvertible fluorescent proteins. However, the term is sometimes used more broadly to include localization microscopy with organic dyes. The principles of single-molecule localization are the same, and **Sulfo-Cy3 amine** can be used to label target proteins for imaging with this approach.

## Experimental Protocols

### Protocol 1: Labeling of Antibodies with Sulfo-Cy3 Amine

This protocol describes the conjugation of **Sulfo-Cy3 amine** to antibodies. For STORM, a low degree of labeling (DOL) is often preferred to ensure that individual blinking events are from single fluorophores.

#### Materials:

- **Sulfo-Cy3 amine**
- Antibody to be labeled (in an amine-free buffer, e.g., PBS)
- 1 M Sodium bicarbonate buffer, pH 8.3
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
- Purification column (e.g., gel filtration or dialysis cassette)

#### Procedure:

- Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.<sup>[9]</sup> Ensure the buffer is free of primary amines like Tris or glycine.<sup>[9]</sup>
- Prepare Dye Solution: Immediately before use, dissolve **Sulfo-Cy3 amine** in DMF or DMSO to a concentration of 10 mg/mL.
- Activate Carboxylic Acids (if necessary): If labeling a molecule with available carboxylic acids, pre-activate it with EDC and NHS according to standard protocols. For labeling

primary amines on an antibody, this step is not needed.

- Conjugation Reaction:
  - Add the **Sulfo-Cy3 amine** solution to the antibody solution. The optimal molar ratio of dye to protein for STORM is typically lower than for standard fluorescence microscopy and may need to be optimized. A starting point is a 5-10 fold molar excess of the dye.
  - Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification: Remove unconjugated dye by gel filtration, dialysis, or spin filtration.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (~550 nm).

## Protocol 2: dSTORM Imaging of Sulfo-Cy3 Labeled Samples

This protocol outlines the general steps for performing dSTORM imaging with Sulfo-Cy3.

### Materials:

- Sulfo-Cy3 labeled sample (e.g., cells with labeled antibodies)
- dSTORM imaging buffer (see below for formulation)
- Microscope equipped for super-resolution imaging (TIRF or highly inclined illumination is recommended)
- High-power lasers (e.g., 561 nm for excitation)
- Sensitive EMCCD or sCMOS camera

### dSTORM Imaging Buffer Formulation:

The composition of the imaging buffer is critical for inducing and maintaining the blinking of cyanine dyes. A common formulation includes an oxygen scavenging system and a thiol.

- GLOX Buffer:

- 10% (w/v) Glucose
- 0.5 mg/mL Glucose oxidase
- 40 µg/mL Catalase
- in PBS or other suitable buffer

- Thiol:

- 10-100 mM Mercaptoethylamine (MEA) or 10-50 mM  $\beta$ -mercaptoethanol (BME)

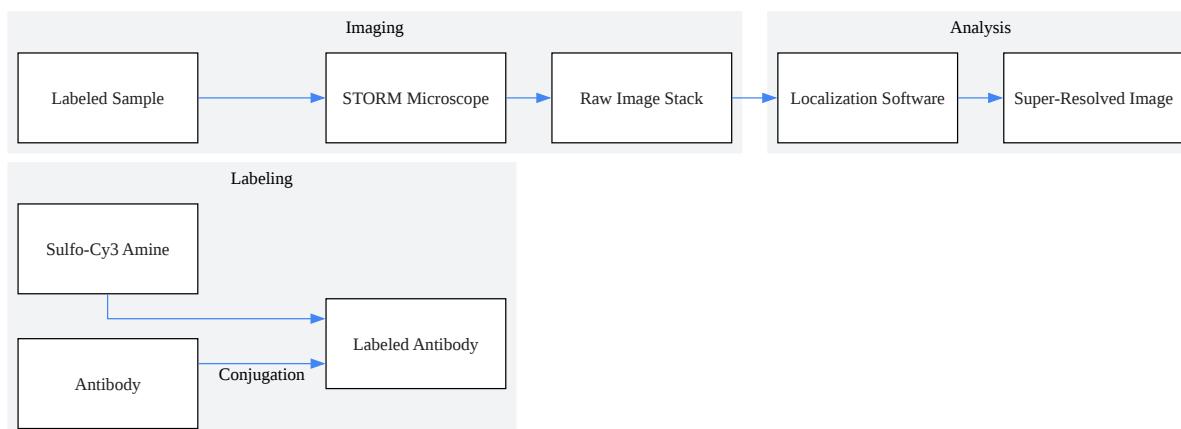
#### Imaging Procedure:

- Sample Mounting: Mount the sample in the dSTORM imaging buffer.

- Microscope Setup:

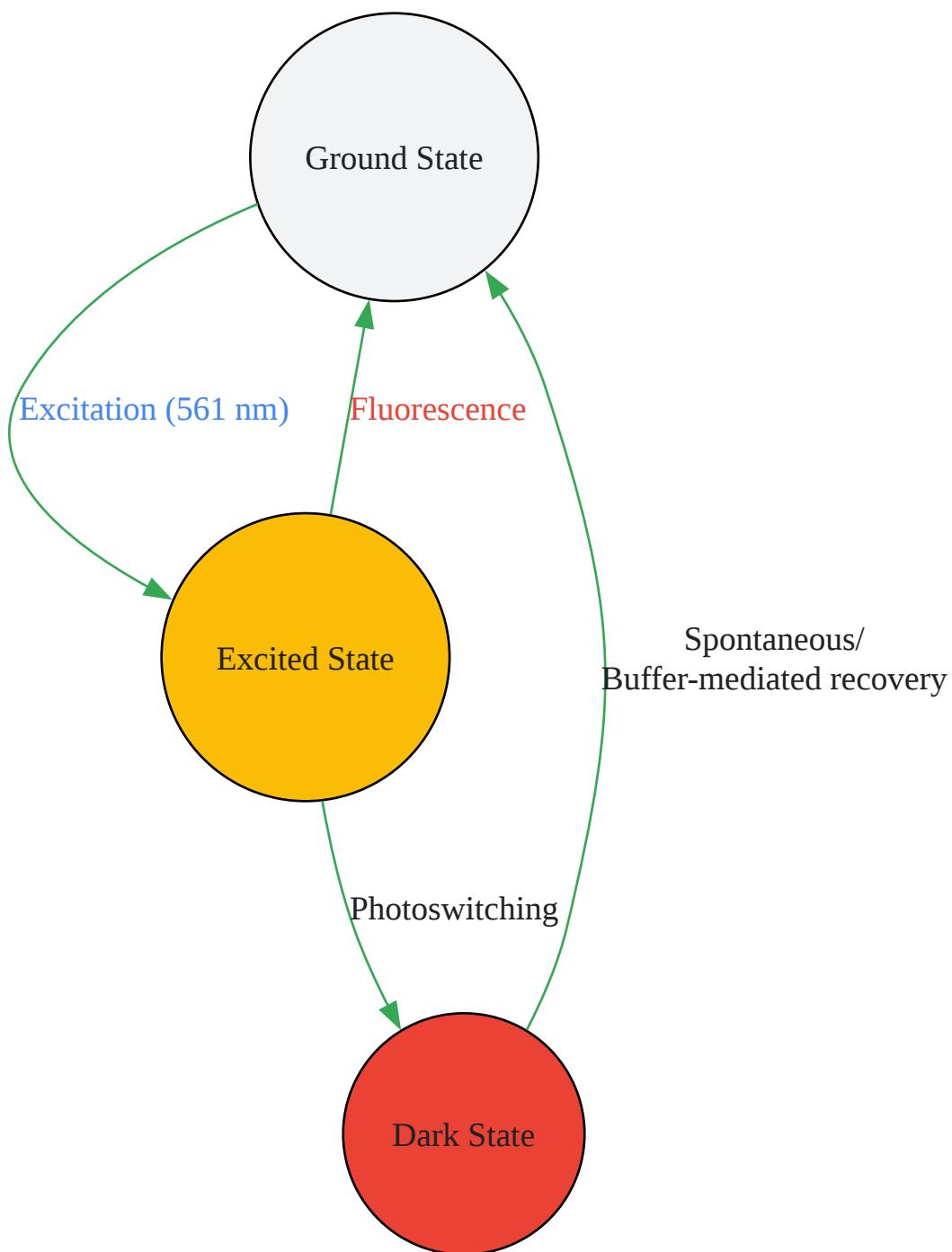
- Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).
- Illuminate the sample with the 561 nm laser at a high power density to induce photoswitching.

- Image Acquisition:


- Acquire a stream of thousands of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
- Ensure that only a sparse subset of fluorophores is in the "on" state in each frame.

- Data Analysis:

- Process the raw image stack with a localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).


- The software will identify and fit the point spread function (PSF) of each blinking event to determine the precise coordinates of the fluorophore.
- Reconstruct the final super-resolved image from the localized coordinates.

## Visualizations



[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for STORM using **Sulfo-Cy3 amine**.



[Click to download full resolution via product page](#)

Fig. 2: Simplified Jablonski diagram for dSTORM photoswitching.

## Conclusion

**Sulfo-Cy3 amine** is a versatile and robust fluorescent probe for super-resolution microscopy. Its bright fluorescence and water solubility make it an excellent choice for labeling biological

structures with high precision. By carefully optimizing labeling conditions and imaging buffer composition, researchers can harness the photoswitching properties of Sulfo-Cy3 for high-quality STORM and PALM imaging, enabling the visualization of cellular structures at the nanoscale. Further characterization of its specific photoswitching kinetics in various STORM buffers will continue to refine its application in quantitative super-resolution studies.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Note: Sulfo-Cy3 Amine for Super-Resolution Microscopy (STORM/PALM)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12375572#use-of-sulfo-cy3-amine-in-super-resolution-microscopy-storm-palm>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)